2-cyano-N-ethyl-N-phenylacetamide
Overview
Description
2-cyano-N-ethyl-N-phenylacetamide is an organic compound that belongs to the class of cyanoacetamides These compounds are characterized by the presence of a cyano group (-CN) and an amide group (-CONH-) attached to the same carbon atom
Mechanism of Action
Target of Action
2-Cyano-N-ethyl-N-phenylacetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This interaction with its targets leads to the formation of biologically active novel heterocyclic moieties .
Biochemical Pathways
It is known that cyanoacetamide derivatives, including this compound, are used in the synthesis of various organic heterocycles . These heterocycles may have diverse biological activities, which could affect multiple biochemical pathways.
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities . These activities could result in various molecular and cellular effects, depending on the specific derivative and its targets.
Action Environment
For instance, the synthesis of N-substituted cyanoacetamide involves stirring of ethyl cyanoacetate with amines at 70 °C for 6 hours , indicating that temperature could play a role in its reactivity.
Biochemical Analysis
Biochemical Properties
2-cyano-N-ethyl-N-phenylacetamide plays a significant role in biochemical reactions, particularly in the formation of biologically active compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can also interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions. These interactions facilitate the formation of heterocyclic compounds, which are crucial in medicinal chemistry .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression. The compound also impacts cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of metabolites. These effects can lead to alterations in cell function, including cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its metabolism into different metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites. The compound’s interaction with cofactors also plays a role in its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-ethyl-N-phenylacetamide can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with aniline in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethyl group from ethyl cyanoacetate is replaced by the phenyl group from aniline .
Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature. This method is versatile and economical, yielding the target N-substituted cyanoacetamide compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-ethyl-N-phenylacetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate
Solvents: Ethanol, dimethylformamide (DMF)
Catalysts: Triethylamine
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as thiophenes and pyrroles, which are of significant interest in medicinal chemistry .
Scientific Research Applications
2-cyano-N-ethyl-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of biologically active heterocyclic compounds, which have potential therapeutic applications.
Organic Synthesis: The compound is utilized in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Derivatives of this compound are studied for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2-nitrophenyl)acetamide
- 2-cyano-N-(4-nitrophenyl)acetamide
- N-cyanoacetyl-2-aminothiophene
Uniqueness
2-cyano-N-ethyl-N-phenylacetamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility in forming various heterocyclic compounds makes it a valuable compound in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2-cyano-N-ethyl-N-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-13(11(14)8-9-12)10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNPGHABYNZUBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640834 | |
Record name | 2-Cyano-N-ethyl-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922178-99-2 | |
Record name | 2-Cyano-N-ethyl-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyano-N-ethyl-N-phenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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